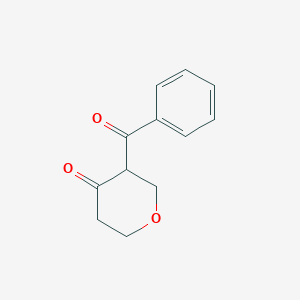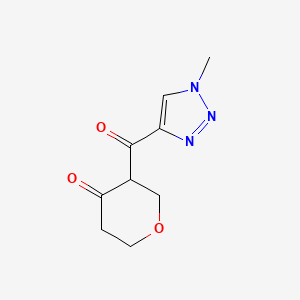
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one is a heterocyclic compound that contains a triazole ring and an oxanone moiety
準備方法
The synthesis of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with oxan-4-one under specific reaction conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product .
化学反応の分析
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
科学的研究の応用
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to inhibit enzymes and receptors involved in various diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogues and other heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as photostabilizers and corrosion inhibitors.
作用機序
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, resulting in various biological effects .
類似化合物との比較
3-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)oxan-4-one can be compared with other similar compounds such as:
1-Methyl-1H-1,2,4-triazole-3-carboxylate: This compound also contains a triazole ring but differs in the position of the carboxylate group.
3-Methyl-1H-1,2,4-triazole: This compound has a similar triazole ring structure but lacks the oxanone moiety.
The uniqueness of this compound lies in its combination of the triazole ring and oxanone moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H11N3O3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
3-(1-methyltriazole-4-carbonyl)oxan-4-one |
InChI |
InChI=1S/C9H11N3O3/c1-12-4-7(10-11-12)9(14)6-5-15-3-2-8(6)13/h4,6H,2-3,5H2,1H3 |
InChIキー |
QBJZZWTXJGWFOE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=N1)C(=O)C2COCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


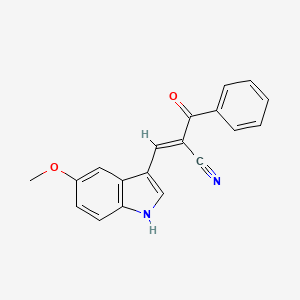

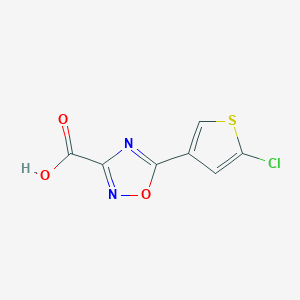
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
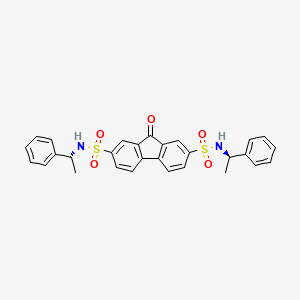
![2-[(4-Ethylphenyl)methyl]pyrrolidine](/img/structure/B13074312.png)
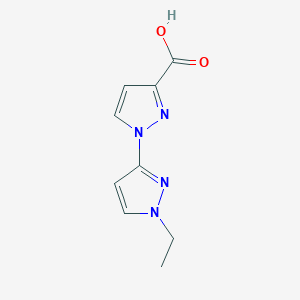

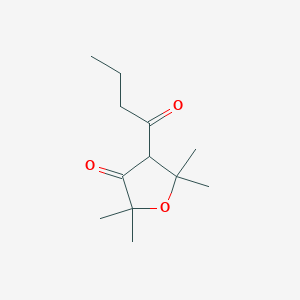
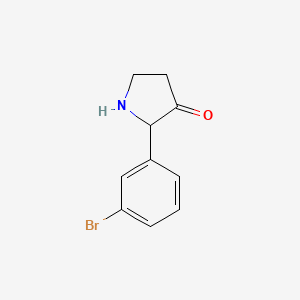
![4-{[4-(Dimethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B13074335.png)
